Dodecacarbonyltetrairidium

Description

Overview of Transition Metal Carbonyl Clusters in Organometallic Chemistry

Transition metal carbonyl clusters are a class of compounds containing three or more metal atoms directly bonded to each other, forming a polyhedral core, and surrounded by a shell of carbonyl (CO) ligands. pageplace.de These molecules represent a unique bridge between simple mononuclear metal carbonyls, like iron pentacarbonyl, and bulk metal surfaces. pbworks.com The metals involved are typically from groups 7-10 and are in low formal oxidation states, a condition favored by the π-acceptor nature of the CO ligands which facilitates strong metal-metal bond formation. pageplace.de

The study of these clusters is a significant subfield of organometallic chemistry because they exhibit unique structural and reactive properties. pageplace.de Ligands can coordinate to multiple metal centers simultaneously, which profoundly affects the ligand's structure and reactivity. pageplace.de This multi-center interaction is a key feature that has led to the "cluster-surface analogy," where the cluster framework is seen as a molecular model for the active sites on heterogeneous metal catalysts. pbworks.comlibretexts.org This analogy, though not perfect, has spurred extensive research into the catalytic capabilities of metal carbonyl clusters for various organic transformations. pbworks.com

The structure and stability of many of these clusters can often be predicted by electron counting rules, such as the 18-electron rule or the Polyhedral Skeletal Electron Pair Theory (Wade's Rules). pbworks.comlibretexts.org These rules help rationalize the observed geometries, from simple triangles like Fe₃(CO)₁₂ to more complex polyhedra. libretexts.orgwikipedia.org

Significance of Dodecacarbonyltetrairidium in Cluster Chemistry Research

This compound, Ir₄(CO)₁₂, is of particular importance in the study of cluster chemistry for several reasons. As the most common and stable binary carbonyl of iridium, it serves as a crucial starting material for the synthesis of a vast array of other iridium and mixed-metal clusters. wikipedia.orgacs.org Its robust tetrahedral Ir₄ core is often retained during reactions, allowing for systematic studies of ligand substitution, cluster fragmentation, and aggregation.

The compound is a model system for investigating the fundamental properties of third-row transition metal clusters. lmu.de Due to the strong metal-metal bonds characteristic of heavier transition elements like iridium, its clusters are generally more stable than their lighter congeners in the same group (e.g., Co₄(CO)₁₂). wikipedia.org This stability makes Ir₄(CO)₁₂ and its derivatives suitable for detailed structural and spectroscopic analysis, providing valuable data on bond lengths, vibrational frequencies, and electronic structure. lmu.deontosight.ai

Furthermore, Ir₄(CO)₁₂ has been extensively explored as a precursor for catalytic applications. While its direct use in industrial processes is limited, research into its catalytic activity in reactions like hydrogenation and hydroformylation provides critical insights into the mechanisms of homogeneous catalysis. ontosight.ai Studies on supported Ir₄(CO)₁₂ also contribute to the understanding of how molecular clusters transform into highly dispersed metallic nanoparticles on catalyst supports, bridging homogeneous and heterogeneous catalysis.

Historical Context of Iridium Carbonyl Cluster Investigations

The field of metal carbonyl cluster chemistry began to take shape in the 1930s with the work of Walter Hieber, who was among the first to report the synthesis of polynuclear metal carbonyls, including Fe₃(CO)₁₂. wikipedia.org The investigation of iridium carbonyls followed, and this compound itself was one of the early metal carbonyl clusters to be identified. wikipedia.org

The precise determination of its structure, however, had to await the advent of X-ray crystallography. Early structural studies confirmed the tetrahedral arrangement of the four iridium atoms, a significant finding that helped to establish the principles of metal-metal bonding in cluster compounds. wikipedia.orgwikipedia.org A notable figure in the advancement of high-nuclearity cluster synthesis and characterization was Paolo Chini, whose work from the late 1950s onwards greatly expanded the field, though his primary focus was on rhodium and platinum clusters. wikipedia.org

The synthesis of Ir₄(CO)₁₂ is typically achieved through the reductive carbonylation of iridium salts, such as hydrated iridium trichloride (B1173362), under pressure. wikipedia.orgontosight.ai This preparation has been refined over the years to provide reliable access to this key precursor for further research in iridium cluster chemistry. rsc.orgacs.org

Data Tables

Table 1: Physical and Structural Properties of this compound

| Property | Value |

| Chemical Formula | Ir₄(CO)₁₂ |

| Molecular Weight | 1104.99 g/mol |

| Appearance | Yellow to yellow-green crystalline solid |

| Crystal System | Trigonal |

| Symmetry | Td |

| Average Ir-Ir Bond Distance | 2.693 Å wikipedia.org |

| Coordination Geometry at Ir | Octahedral (3 x Ir, 3 x CO) wikipedia.org |

| Solubility | Poorly soluble in organic solvents wikipedia.org |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Medium | Absorption Bands (cm⁻¹) | Reference |

| Infrared (IR) | KBr pellet | 2084, 2053, 2020 | |

| Infrared (IR) | Hexane Solution | 2079, 2038 |

Properties

CAS No. |

18827-81-1 |

|---|---|

Molecular Formula |

C12Ir4O12 |

Molecular Weight |

1104.99 g/mol |

IUPAC Name |

carbon monoxide;iridium |

InChI |

InChI=1S/12CO.4Ir/c12*1-2;;;; |

InChI Key |

XWDKRVSSHIJNJP-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] |

Other CAS No. |

18827-81-1 |

Origin of Product |

United States |

Synthetic Methodologies for Dodecacarbonyltetrairidium

Reductive Carbonylation Routes to Dodecacarbonyltetrairidium

Reductive carbonylation stands as a cornerstone for the synthesis of this compound. This process involves the reduction of an iridium precursor in the presence of carbon monoxide, which acts as both a reducing agent and a ligand.

Synthesis from Iridium(III) or Iridium(IV) Chlorides

A common starting point for the synthesis of this compound is the use of iridium(III) or iridium(IV) chlorides, such as hydrated iridium trichloride (B1173362) (IrCl₃·3H₂O) or potassium hexachloroiridate(IV) (K₂IrCl₆). researchgate.net The general principle involves the carbonylation of these salts under reducing conditions. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or 2-methoxyethanol, at atmospheric pressure. researchgate.net The iridium chloride is reduced from its higher oxidation state to the zero-valent state, concurrently coordinating with carbon monoxide molecules to form the stable Ir₄(CO)₁₂ cluster.

Two-Step Preparation via [Ir(CO)₂Cl₂]⁻ Intermediates

A well-established and frequently employed method for preparing this compound is a two-step process that proceeds through a dichlorodicarbonyliridate(I) ([Ir(CO)₂Cl₂]⁻) intermediate. wikipedia.orgresearchgate.net In the initial step, hydrated iridium trichloride or another suitable iridium salt is treated with carbon monoxide in an alcoholic solvent. researchgate.netle.ac.uk This leads to the formation of the anionic complex [Ir(CO)₂Cl₂]⁻.

In the subsequent step, this intermediate is reduced to generate this compound. researchgate.net This reduction can be achieved by continuing the carbonylation, often in the presence of a base like sodium bicarbonate or lithium acetate, at room temperature and atmospheric pressure. le.ac.uk This two-step approach allows for a more controlled synthesis, often resulting in good yields of the final product.

| Starting Material | Intermediate | Final Product | Key Reagents/Conditions | Reference |

| IrCl₃·3H₂O | [Ir(CO)₂Cl₂]⁻ | Ir₄(CO)₁₂ | CO, ethanol or 2-methoxyethanol | researchgate.net |

| K₂IrCl₆ | [Ir(CO)₂Cl₂]⁻ | Ir₄(CO)₁₂ | CO, 2-methoxyethanol | researchgate.net |

| (Ir(CO)₂(H₂O)Cl₂)₂·2H₂O | [Ir(CO)₂Cl₂]⁻ | Ir₄(CO)₁₂ | CO, alcoholic solvents, NaHCO₃ or LiOAc | le.ac.uk |

Novel and High-Yield Preparative Procedures for this compound

In the quest for more efficient and straightforward synthetic routes, researchers have developed novel methods that offer high yields and simpler procedures.

Formic Acid Promoted Synthesis of this compound

A significant advancement in the synthesis of this compound involves the use of formic acid. researchgate.net This method offers a simple and remarkably efficient route to the desired cluster. By heating solutions of iridium(III) or iridium(IV) chlorides in 98% formic acid at 100°C, pure this compound can be obtained in quantitative yield (100%). researchgate.net Formic acid serves as both the reducing agent and the source of the carbonyl ligands. acs.orgnih.govnih.gov This one-pot synthesis is highly attractive due to its simplicity, high efficiency, and the use of a readily available and relatively benign reagent.

| Starting Material | Reagent | Temperature | Yield | Reference |

| Ir(III) or Ir(IV) chlorides | 98% Formic Acid | 100°C | 100% | researchgate.net |

Alternative Reductive Carbonylation Methods for this compound

Beyond the use of formic acid, other innovative reductive carbonylation strategies have been explored. One such method involves the reductive carbonylation of silica-supported iridium chlorides under mild conditions. acs.org This surface-mediated synthesis has been shown to produce high yields of this compound. acs.org The silica (B1680970) support is believed to play an activating role in the reaction.

Purification Techniques for this compound

Following its synthesis, this compound often requires purification to remove any unreacted starting materials or byproducts. A straightforward purification method involves washing the crude product with methanol (B129727) and acetone. unimi.it Due to its poor solubility in many organic solvents, this washing process can effectively remove more soluble impurities. wikipedia.org For more rigorous purification, techniques such as chromatography on silica gel can be employed. acs.org Recrystallization from suitable solvents, although challenged by its low solubility, can also be a viable method for obtaining highly pure crystalline this compound.

Advanced Structural Characterization and Elucidation of Dodecacarbonyltetrairidium

X-ray Diffraction Studies of Dodecacarbonyltetrairidium Structures

X-ray diffraction has been a pivotal technique in determining the precise three-dimensional structure of this compound and its derivatives. These studies have provided invaluable insights into the arrangement of both the metal core and the surrounding carbonyl ligands.

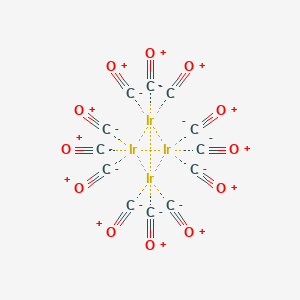

Analysis of the Tetrahedral Ir₄ Core Geometry

Single-crystal X-ray diffraction studies have unequivocally established that this compound possesses a tetrahedral cluster of four iridium atoms. ontosight.aiwikipedia.org Each iridium atom is octahedrally coordinated, bonded to the other three iridium atoms and three terminal carbonyl ligands. wikipedia.org This arrangement results in a molecule with Td symmetry. wikipedia.orgwikipedia.org The average Ir-Ir bond distance has been determined to be 2.693 Å. wikipedia.org This tetrahedral core geometry is a defining feature of the molecule and distinguishes it from its lighter congeners, Co₄(CO)₁₂ and Rh₄(CO)₁₂, which exhibit a different symmetry due to the presence of bridging carbonyl ligands. wikipedia.org

The stability of this tetrahedral arrangement is a subject of both experimental and theoretical interest. Computational studies have explored the energy differences between various possible geometries, with some density functional theory (DFT) methods correctly predicting the Td structure as the most stable. researchgate.net

Elucidation of Ligand Arrangement in this compound

A key structural feature of this compound, revealed by X-ray diffraction, is that all twelve carbonyl ligands are terminally bonded to the iridium atoms. wikipedia.org This is in contrast to related tetranuclear carbonyl clusters of cobalt and rhodium, which contain a mix of terminal and bridging carbonyl groups. wikipedia.orgwikipedia.org The absence of bridging carbonyl ligands in Ir₄(CO)₁₂ is a significant structural aspect confirmed by spectroscopic methods as well. Each of the four iridium atoms in the tetrahedral core is coordinated to three terminal CO ligands. ontosight.aiwikipedia.org

Structural Characterization of this compound Derivatives

The substitution of carbonyl ligands in this compound with other ligands, such as phosphines, leads to the formation of various derivatives with altered structural and electronic properties. X-ray crystallography has been instrumental in characterizing these derivatives.

For instance, the reaction of Ir₄(CO)₁₂ with phosphine (B1218219) ligands can induce a structural rearrangement. While the parent cluster has all-terminal CO ligands, phosphine-substituted derivatives often exhibit a structure with three edge-bridging carbonyl groups around the basal plane of the iridium tetrahedron. qu.edu.qa

Specific examples of structurally characterized derivatives include:

Ir₄(CO)₁₀(diars) : The crystal structure of this derivative, where 'diars' is [1,2-bis(dimethylarsino)benzene], shows a tetrahedral cluster of four iridium atoms. researchgate.net The molecule possesses crystallographic Cₛ (m) symmetry. researchgate.net

[Ir₄(CO)₈(Ph₂PCH=CHPPh₂)₂] : X-ray analysis of this compound reveals a substituted derivative of the parent cluster. wikipedia.org

[HIr₄(CO)₇(dpp)(PhC₆H₄PCH=CHPPh₂)] : In this ortho-metallated derivative, the dpp ligand [cis-1,2-bis(diphenylphosphino)ethene] forms a new tridentate ligand. rsc.org

The structural details of these derivatives provide insights into the reaction mechanisms and the influence of different ligands on the cluster framework.

Vibrational Spectroscopic Analysis for Structural Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful complementary tool to X-ray diffraction for the structural elucidation of this compound.

Infrared Spectroscopic Evidence for Terminal Carbonyl Ligands in this compound

The infrared spectrum of this compound in the carbonyl stretching region (ν(CO)) provides definitive evidence for the presence of only terminal carbonyl ligands. The solid-state IR spectrum (KBr pellet) displays distinct absorption bands at approximately 2084, 2053, and 2020 cm⁻¹. These frequencies are characteristic of terminal CO groups and the absence of bands in the typical bridging region (below 1850 cm⁻¹) confirms that all carbonyl ligands are terminally bound. iitd.ac.in

The positions of these stretching frequencies are also sensitive to the electronic environment of the metal center. The higher frequencies observed for Ir₄(CO)₁₂ compared to its rhodium and cobalt analogues reflect the stronger back-bonding from iridium to the carbonyl π* orbitals.

High-pressure infrared spectroscopy has been employed to study the reactions of this compound with gases like carbon monoxide and hydrogen, providing insights into the formation of other iridium carbonyl species under pressure. rsc.org

Raman Spectroscopic Studies of this compound

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for vibrations that are not IR-active. The combined use of both IR and Raman spectroscopy supports the Td symmetry of the Ir₄(CO)₁₂ molecule. wikipedia.orgresearchgate.net Raman studies have also been used to determine the metal-metal stretching force constants, which provide a measure of the strength of the bonds within the iridium cluster. acs.org

Electron Microscopy Techniques for this compound-Derived Materials

Electron microscopy serves as a cornerstone for the characterization of materials synthesized from this compound. Techniques such as high-resolution transmission electron microscopy (HRTEM) and energy-dispersive X-ray spectroscopy (EDX) are indispensable for a detailed analysis of the resulting nanostructures.

High-resolution transmission electron microscopy (HRTEM) is a powerful technique for visualizing the atomic-scale structure of iridium nanoparticles (NPs) generated from the decomposition or manipulation of this compound. This method provides direct imaging of the nanoparticle's size, shape, crystallinity, and the arrangement of atoms within the crystal lattice.

Research has demonstrated that the thermal decomposition of this compound on various support materials can yield highly dispersed iridium nanoparticles. HRTEM analysis of such materials reveals the formation of uniform, well-distributed nanoparticles. For instance, in one study, HRTEM images clearly showed the dispersion of iridium nanoparticles with an average size of around 15-20 nm. kashanu.ac.ir Another preparation method involving the treatment of a precursor with a phosphine-functionalized silica (B1680970) gel resulted in uniformly sized iridium nanoparticles of approximately 2 nm, which were consistently distributed across the silica surface without significant agglomeration. rsc.org

The insights gained from HRTEM are crucial for understanding the catalytic properties of these materials, as the size and dispersion of the iridium nanoparticles can significantly influence their activity and selectivity in various chemical reactions. For example, it has been observed that smaller particle sizes are not always favorable for achieving high catalytic activity in certain reactions, highlighting the importance of precise characterization through techniques like HRTEM. kashanu.ac.ir Furthermore, in-situ HRTEM studies have provided real-time visualization of dynamic processes, such as the encapsulation of iridium nanoparticles by carbon, revealing particle reshaping and changes in the carbon support upon heating. nih.gov

Interactive Data Table: HRTEM Findings on Iridium Nanoparticles

| Precursor/Support System | Nanoparticle Size | Dispersion Characteristics | Source |

| Iridium on γ-Al2O3 | ~20 nm | Good dispersion | kashanu.ac.ir |

| Iridium on Aluminosilicate | ~15-16 nm | Good dispersion | kashanu.ac.ir |

| Iridium on Phosphine-functionalized Silica | ~2 nm | Uniformly sized, no agglomeration | rsc.org |

| Iridium on Carbon | Not specified | Subject to sintering at ≤ 550 °C | nih.gov |

Energy-dispersive X-ray spectroscopy (EDX), often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), is a fundamental technique for determining the elemental composition of materials derived from this compound. wikipedia.orgoxinst.com This analytical method relies on the principle that each element emits a unique set of characteristic X-rays when excited by an electron beam. wikipedia.org By analyzing the energy and intensity of these emitted X-rays, EDX can provide qualitative and quantitative information about the elemental makeup of a sample. youtube.comnih.gov

In the context of this compound-derived materials, EDX is routinely used to confirm the presence of iridium and to ascertain the elemental composition of the support material. For instance, in studies involving iridium nanoparticles on silica-alumina supports, EDX analysis is employed to evaluate the surface chemical composition of the catalyst samples. kashanu.ac.ir This is critical for verifying the successful deposition of iridium and for identifying any potential impurities that might affect the material's performance.

The technique is also invaluable for mapping the distribution of elements within a sample, providing spatial information on the location of the iridium nanoparticles relative to the support. This capability is essential for understanding the homogeneity of the catalyst and for ensuring that the active iridium phase is well-dispersed. The combination of imaging with SEM or TEM and elemental analysis with EDX provides a comprehensive picture of the morphology and composition of these complex nanomaterials.

Spectroscopic Investigations and Dynamic Behavior of Dodecacarbonyltetrairidium

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dodecacarbonyltetrairidium and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the structural and dynamic properties of this compound and its substituted analogues. researchgate.net Both ¹³C and ³¹P NMR have been instrumental in understanding the fluxional processes and ligand exchange mechanisms within these cluster compounds.

¹³C NMR Studies on Carbonyl Scrambling Processes in this compound

Early ¹³C NMR studies have been crucial in understanding the dynamic processes within this compound. These studies have revealed that the carbonyl ligands are not static but undergo rapid exchange, a phenomenon known as carbonyl scrambling. researchgate.net In solution, this compound can exist as isomers, one with three edge-bridging carbonyls and another with no bridging carbonyls. The isomer without bridging carbonyls has been identified as an intermediate in the "merry-go-round" process, which facilitates the exchange of the basal carbonyl groups. researchgate.net

Two-dimensional ¹³C NMR techniques have further elucidated these scrambling processes, identifying successive mechanisms such as the merry-go-round of six basal carbonyls and the movement of carbonyls to bridge alternative faces of the Ir₄ tetrahedron. researchgate.net The activation parameters for these processes appear to be largely unaffected by the basicity of other ligands present in substituted derivatives. researchgate.net

Fluxional Studies of this compound Derivatives using NMR

The dynamic behavior, or fluxionality, of this compound derivatives is a key area of investigation using NMR spectroscopy. numberanalytics.com These derivatives, where one or more carbonyl groups are replaced by other ligands, often exhibit complex dynamic equilibria in solution. researchgate.net

Low-temperature ¹H, ³¹P, and ¹³C NMR studies have successfully identified and characterized multiple stereoisomers of mixed-ligand cluster compounds in solution. researchgate.net At room temperature, these clusters are typically fluxional. researchgate.net For instance, in disubstituted clusters, successive fluxional processes involving a merry-go-round of six carbonyls around a triangular face and the rotation of terminal carbonyls about an iridium atom have been observed through comparative ¹³C NMR studies. researchgate.net In some derivatives, the scrambling process with the lowest activation energy involves the synchronous bridging of carbonyls about a single face of the metal tetrahedron, which swaps the relative positions of the substituent ligands. researchgate.net

³¹P{¹H} NMR Analysis of Phosphine-Substituted this compound Complexes

³¹P{¹H} NMR spectroscopy is a particularly valuable technique for studying phosphine-substituted this compound complexes. nih.gov The chemical shifts and coupling constants observed in ³¹P{¹H} NMR spectra provide detailed information about the coordination environment of the phosphorus-containing ligands. ias.ac.in

Upon coordination to the iridium cluster, the ³¹P chemical shift of the phosphine (B1218219) ligand typically undergoes a significant change. For example, in some complexes, a downfield shift is observed compared to the free ligand. ias.ac.in Conversely, in other substituted cationic complexes, an upfield shift of the ³¹P resonance is noted, which may be attributed to higher electron density on the metal center. ias.ac.in

Furthermore, coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹⁰³Rh in related rhodium complexes or ¹⁹⁵Pt in platinum complexes, provides further structural insights. ias.ac.incore.ac.uk In iridium complexes, the stereochemical arrangements of the phosphine ligands and the dynamic processes occurring in solution are often discussed based on a combination of IR and NMR data. researchgate.net For mixed-ligand cluster compounds, low-temperature ³¹P NMR can distinguish between different stereoisomers present in solution. researchgate.net

High-Pressure Infrared Spectroscopic Studies of this compound Reactions

High-pressure infrared (HP-IR) spectroscopy is a specialized technique used to investigate the reactions of this compound under elevated pressures of gases like carbon monoxide and hydrogen. rsc.orgresearchgate.net By monitoring changes in the infrared spectrum within a high-pressure cell, researchers can gain insights into reaction mechanisms and identify transient species. rsc.org

One notable study involved the reaction of this compound with a mixture of carbon monoxide and hydrogen at high pressure (430 atm) and temperature (200°C). rsc.org HP-IR spectroscopy revealed the partial conversion of the parent carbonyl cluster into HIr(CO)₄. rsc.org Interestingly, no reaction was observed with carbon monoxide alone under the studied conditions, and there was no evidence for the formation of Ir₂(CO)₈. rsc.org This technique is crucial for understanding the behavior of this compound under conditions relevant to catalytic processes. rsc.org

X-ray Absorption Spectroscopy (XAS) for Supported this compound Clusters

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for characterizing the local structure of metal atoms in various materials, including supported metal clusters. nih.govunimi.it It does not require crystalline samples and can be applied to powders, solutions, or frozen solutions. nih.gov XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, such as coordination numbers and interatomic distances. unimi.it

For this compound clusters supported on materials like carbon or alumina, XAS is invaluable for determining their structure and interaction with the support. osti.govcore.ac.uk Studies on related platinum clusters have shown that the structure of the clusters can be significantly altered when supported on a substrate. core.ac.uk For instance, the prismatic stacking structure of Chini clusters was found to transform into a planar monolayer arrangement on a carbon support. core.ac.uk XAS can also monitor changes in the cluster, such as the partial transformation into larger metal clusters upon contact with air. core.ac.uk This technique is essential for understanding the structure-property relationships of supported this compound catalysts. osti.gov

Electronic Circular Dichroism (ECD) in Chiral this compound Systems

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. encyclopedia.pub It is a powerful tool for studying the stereochemistry of chiral compounds. rsc.org While direct ECD studies on chiral this compound systems are not extensively documented in the provided search results, the principles of ECD can be applied to understand the chiroptical properties of such systems if they possess chiral structures.

ECD spectroscopy is sensitive to the three-dimensional arrangement of atoms in a molecule. encyclopedia.pub For a chiral this compound derivative, the ECD spectrum would provide a unique fingerprint related to its absolute configuration. researchgate.net The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the electronic transitions and the spatial arrangement of the chromophores within the molecule. nih.gov Quantum-mechanical calculations are often employed to predict and interpret the ECD spectra of complex molecules, providing a deeper understanding of the relationship between structure and chiroptical properties. encyclopedia.pubustc.edu.cn The application of ECD to chiral iridium clusters would be a valuable approach for elucidating their supramolecular structures and absolute configurations. rsc.org

Theoretical and Computational Studies of Dodecacarbonyltetrairidium

Density Functional Theory (DFT) Calculations on Dodecacarbonyltetrairidium

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic and geometric structures of transition metal carbonyl clusters. researchgate.netyoutube.com DFT calculations are based on the principle that the ground-state energy of a many-electron system can be uniquely determined from its electron density. youtube.com This approach offers a favorable balance between computational cost and accuracy, making it well-suited for the large, electron-rich systems typical of organometallic chemistry. youtube.comarchive.org For this compound, DFT has been instrumental in exploring its fundamental characteristics.

DFT calculations provide detailed descriptions of the electronic landscape within the Ir₄(CO)₁₂ molecule. Studies have focused on understanding the nature of the metal-metal and metal-ligand bonds that define the cluster's stability and properties. For instance, SCF-Xα-DV calculations, a type of density functional method, were used to examine bonding trends in a series of tetranuclear clusters including Ir₄(CO)₁₂. northwestern.edu These calculations identified a significant metal-localized σ→σ* electronic transition at 321 nm for the iridium cluster. northwestern.edu

Energetic analyses using DFT have also been employed to understand how the cluster's stability is affected by its environment, such as the adsorption of other molecules. acs.org These calculations can quantify the interaction energies and the distortion energies required for the cluster to accommodate additional species, providing a comprehensive energetic profile of these interactions. acs.org

| System | Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Ir₄(CO)₁₂ | SCF-Xα-DV | Metal-localized σ→σ* transition | 321 nm | northwestern.edu |

| Ir₄ nanocluster | MP2/LanL2DZ | HOMO-LUMO gap | 7.82 eV | acs.org |

| Ir₄ nanocluster | TD-DFT | UV-visible absorption | No peak observed | acs.org |

A key question in iridium cluster chemistry is the preferred geometric arrangement, or structural motif, of the metal core. While experimental work with this compound points to a tetrahedral Ir₄ core, theoretical studies on bare, unsupported Ir₄ clusters have reported that an open, square planar motif is the lowest energy configuration. rsc.orgresearchgate.net DFT calculations have been crucial in reconciling these differences by considering the influence of the chemical environment.

Studies using DFT with van der Waals corrections have shown that while a square planar isomer is indeed the most stable for a bare Ir₄ cluster, the presence of ligands such as carbon monoxide (CO) changes the energetic landscape. rsc.org When Ir₄ is "protected" by CO ligands, the tetrahedral isomer becomes the most stable configuration, which is in agreement with experimental observations for Ir₄(CO)₁₂. rsc.org This demonstrates the critical role of ligand-metal interactions in determining the cluster's geometry. The stability change arises from the balance between the interaction energy of the ligands with the metal core and the distortion energy of the metal framework itself. acs.org For CO-protected Ir₄, the interaction energy is the dominant factor that stabilizes the tetrahedral motif over the square planar one. acs.orgrsc.org

| Cluster System | Most Stable Isomer | Computational Finding | Reference |

|---|---|---|---|

| Bare Ir₄ | Square Planar | Confirmed as the lowest energy configuration using various exchange-correlation functionals. | rsc.orgresearchgate.net |

| Ir₄ protected by CO | Tetrahedron | The tetrahedral motif becomes the most stable isomer, aligning with experimental data for Ir₄(CO)₁₂. | rsc.org |

| Ir₄ protected by PH₃ | Tetrahedron | The tetrahedral motif is the most stable isomer. | rsc.org |

| Ir₄ protected by SH₂ | Square Planar | The square motif remains the most stable isomer. | rsc.org |

Computational methods provide powerful support for the interpretation of experimental spectroscopic data. While a detailed DFT-based vibrational analysis specifically for Ir₄(CO)₁₂ is not extensively covered in the provided search results, the general practice involves calculating properties like infrared (IR) frequencies and electronic transitions to compare with and assign experimental spectra. For instance, the IR spectrum of Ir₄(CO)₁₂ shows characteristic bands for terminal CO ligands. DFT calculations can predict the vibrational frequencies associated with these C-O stretches, helping to confirm the bonding mode (terminal vs. bridging) of the carbonyl ligands.

In a broader sense, theoretical calculations have been used to assign the electronic spectra of tetranuclear clusters, including Ir₄(CO)₁₂. northwestern.edu The calculated metal-localized σ→σ* transition at 321 nm provides a theoretical basis for understanding the absorption features observed in the UV-visible spectrum of the compound. northwestern.edu This synergy between theory and experiment is crucial for building a complete picture of the molecule's properties.

| State | Solvent | IR Bands (cm⁻¹) | Reference |

|---|---|---|---|

| Solid State (KBr pellet) | N/A | 2084, 2053, 2020 | |

| Solution | CH₂Cl₂ | 2067, 2027 |

Computational Modeling of Reaction Intermediates and Transition States

Understanding the mechanism of a chemical reaction requires identifying the transient species—intermediates and transition states—that connect reactants to products. ims.ac.jpfossee.in Due to their fleeting nature, these species are exceptionally difficult to observe experimentally. ims.ac.jpmit.edu Computational modeling provides a powerful avenue to explore these elusive structures and map out the energetic profile of a reaction pathway. ims.ac.jpresearchgate.net

For reactions involving this compound, such as ligand substitution or catalytic cycles, computational methods can be used to model the entire reaction coordinate. acs.org This involves optimizing the geometries of proposed reaction intermediates and locating the transition state structures, which represent the maximum energy point along the minimum energy path. fossee.in The calculated energy of the transition state relative to the reactants gives the activation energy barrier, a critical factor determining the reaction rate. fossee.in

Chemical Reactivity and Mechanistic Studies of Dodecacarbonyltetrairidium

Ligand Substitution Reactions of Dodecacarbonyltetrairidium

Ligand substitution is a fundamental reaction class for this compound (Ir₄(CO)₁₂). These reactions involve the replacement of one or more carbon monoxide (CO) ligands by other molecules, known as incoming ligands (L). The mechanisms of these substitutions can vary significantly based on the nature of the incoming ligand and the reaction conditions.

Kinetic investigations into the substitution of CO on Ir₄(CO)₁₂ with various nucleophilic ligands, such as phosphines and arsines, have revealed a two-term rate law. electronicsandbooks.com The reaction rate is dependent on the concentrations of both the iridium cluster and the incoming ligand (L). electronicsandbooks.com

The generally accepted rate law is expressed as: Rate = (k₁ + k₂[L])[Ir₄(CO)₁₂] electronicsandbooks.com

This equation indicates two concurrent reaction pathways:

A first-order path (k₁), independent of the incoming ligand's concentration. This pathway is typically associated with a slow, dissociative mechanism where a CO ligand detaches from the cluster before the new ligand binds.

A second-order path (k₂), which is directly proportional to the concentration of the incoming ligand. electronicsandbooks.com This pathway involves a direct attack of the nucleophilic ligand on the iridium cluster. electronicsandbooks.com

| Ligand (L) | Temperature (°C) | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) | Primary Mechanism |

|---|---|---|---|---|

| P(C₄H₉)₃ | 30 - 125 | - | Dominant | Associative (k₂) |

| P(C₆H₅)₃ | 30 - 125 | - | - | Associative (k₂) |

| P(OC₆H₅)₃ | 30 - 125 | - | - | Associative (k₂) |

| As(C₆H₅)₃ | 30 - 125 | - | - | Associative (k₂) |

The dominance of the second-order kinetic term for nucleophilic ligands points towards an associative substitution mechanism. electronicsandbooks.com In this mechanism, the initial and rate-determining step is the nucleophilic attack of the incoming ligand on one of the iridium atoms in the cluster. electronicsandbooks.com This forms an intermediate or transition state where the new ligand is associated with the cluster before a CO ligand is expelled.

This associative pathway is distinct from mechanisms involving the initial dissociation of a CO ligand or the homolytic fission of a metal-metal bond, both of which would not show a strong dependence on the nature and concentration of the incoming ligand. electronicsandbooks.com The reactivity of different ligands in this associative process is influenced by their nucleophilicity and steric properties. electronicsandbooks.com

Reagents that facilitate the removal of CO ligands can promote substitution reactions under milder conditions. Trimethylamine (B31210) N-oxide (Me₃NO) is a widely used reagent for this purpose. researchgate.netresearchgate.net This process is known as oxidative decarbonylation.

The mechanism involves an associative step where the oxygen atom of Me₃NO attacks the carbon atom of a coordinated CO ligand. researchgate.net This interaction leads to the formation of carbon dioxide (CO₂), a very stable leaving group, and a coordinatively unsaturated iridium cluster intermediate. researchgate.net This highly reactive intermediate can then readily react with an available ligand (L) to form the substituted product. researchgate.netresearchgate.net This method has been effectively used to synthesize substituted clusters such as Ir₄(CO)₁₂₋₂ₓ(C₈H₁₂)ₓ under relatively mild conditions. researchgate.net

Reactions with Hydrogen and Carbon Monoxide under High Pressure

The reactivity of Ir₄(CO)₁₂ under forcing conditions of high pressure and temperature has been investigated to understand its potential to form smaller iridium carbonyl species. rsc.org High-pressure infrared spectroscopy studies have shown that Ir₄(CO)₁₂ does not react with carbon monoxide alone, even under high pressure. rsc.org

However, when subjected to a mixture of hydrogen and carbon monoxide, a reaction occurs. rsc.org Specifically, in the presence of a 1:1 molar ratio of CO and H₂ at a total pressure of 430 atm and a temperature of 200°C, Ir₄(CO)₁₂ is partially converted into the mononuclear hydride species, HIr(CO)₄. rsc.org These studies found no evidence for the formation of the hypothetical di-iridium species, Ir₂(CO)₈. rsc.org

| Reactants | Total Pressure (atm) | Temperature (°C) | Observed Product |

|---|---|---|---|

| Ir₄(CO)₁₂ + CO | High | - | No Reaction |

| Ir₄(CO)₁₂ + CO + H₂ (1:1) | 430 | 200 | HIr(CO)₄ (partial conversion) |

Heterolytic Fission of Metal-Metal Bonds in Tetrairidium Clusters

An alternative mechanistic pathway for reactions of tetrairidium clusters involves the heterolytic fission of a metal-metal bond. researchgate.net Heterolytic fission is the breaking of a covalent bond where one fragment retains both of the bonding electrons, resulting in the formation of a cation and an anion. savemyexams.combyjus.com

In the context of Ir₄(CO)₁₂, this process would involve the cleavage of an Ir-Ir bond, leading to the formation of charged cluster fragments. researchgate.net This bond cleavage is proposed as a key initial step in some substitution reactions of Ir₄(CO)₁₂ and its derivatives. researchgate.net The resulting ionic fragments would be highly reactive and could subsequently react with incoming ligands or undergo further transformations. This mechanism contrasts with homolytic fission, where the bond breaks to form two neutral radical species.

Reactivity Towards Small Molecules (e.g., Ethylene (B1197577), SO₂, Oxirane)

This compound and its derivatives exhibit reactivity towards a variety of small, unsaturated molecules.

Ethylene : The brominated cluster anion [Ir₄(CO)₁₁Br]⁻ reacts with ethylene in the presence of AgBF₄ to produce the neutral olefin complex, Ir₄(CO)₁₁(ethylene). researchgate.net In this product, the ethylene molecule is bonded to one of the iridium atoms. researchgate.net

Sulfur Dioxide (SO₂) : Sulfur dioxide can readily displace olefin ligands. The complex Ir₄(CO)₁₁(olefin) reacts with SO₂ to quantitatively yield Ir₄(CO)₁₁(SO₂). researchgate.net Further reaction can lead to the formation of Ir₄(CO)₉(μ₂-CO)₂(μ₂-SO₂), which was the first example of a tetrairidium cluster containing a bridging SO₂ ligand. researchgate.net

Oxirane : In the presence of a bromide ion catalyst, tetrairidium cluster derivatives react with oxirane (ethylene oxide). researchgate.net This reaction does not simply add the oxirane molecule; instead, the oxirane ring opens and incorporates a CO ligand to form a cyclic dioxycarbene ligand attached to an iridium atom. researchgate.net For example, derivatives like [Ir₄(CO)₁₁(L)] react with oxirane to yield novel dioxycarbene complexes such as [Ir₄(CO)₁₀(L)(COCH₂CH₂O)]. researchgate.net

Derivatives and Substituted Cluster Chemistry of Dodecacarbonyltetrairidium

Synthesis and Characterization of Phosphine (B1218219) and Arsine Ligand Derivatives

The substitution of carbonyl ligands in Dodecacarbonyltetrairidium by phosphine and arsine ligands has been a subject of extensive research, leading to a deeper understanding of the structural and electronic properties of these clusters.

Mono- and Di-substituted Phosphine Derivatives of this compound

The direct reaction of Ir₄(CO)₁₂ with a stoichiometric amount of a tertiary phosphine or phosphite (B83602) ligand (L) provides a route to mono- and di-substituted derivatives, Ir₄(CO)₁₁L and Ir₄(CO)₁₀L₂. electronicsandbooks.com These reactions often yield a mixture of the mono- and di-substituted products, which can be separated by chromatographic techniques. electronicsandbooks.com The resulting compounds are typically air- and moisture-stable yellow or orange solids. electronicsandbooks.com

For instance, the reaction with dimethylphenylphosphine (B1211355) yields Ir₄(CO)₁₁(PMe₂Ph) and Ir₄(CO)₁₀(PMe₂Ph)₂. electronicsandbooks.com Similarly, derivatives with other phosphines such as triphenylphosphine (B44618) (PPh₃), triethylphosphine (B1216732) (PEt₃), and tri-p-tolylphosphine (B94635) (P(p-tol)₃), as well as phosphites like trimethyl phosphite (P(OMe)₃) and triphenyl phosphite (P(OPh)₃), have been synthesized. electronicsandbooks.com

The introduction of a phosphine ligand induces a structural change from the all-terminal carbonyl arrangement of the parent Ir₄(CO)₁₂ to a structure featuring three edge-bridging carbonyl groups around a basal plane of three iridium atoms. liverpool.ac.uk In the monosubstituted derivatives, Ir₄(CO)₁₁L, the phosphine ligand can occupy either an axial or a radial position on a basal iridium atom, leading to the possibility of isomers. liverpool.ac.uk For example, Ir₄(CO)₁₁PEt₃ exists as two isomers in solution at low temperatures. researchgate.net

Table 1: Spectroscopic Data for Selected Mono- and Di-substituted Phosphine Derivatives of this compound

| Compound | ν(CO) (cm⁻¹) in solution | Reference |

| Ir₄(CO)₁₁(PMe₂Ph) | 2085 (s), 2048 (vs), 2025 (m), 2005 (w), 1850 (m, br) | electronicsandbooks.com |

| Ir₄(CO)₁₀(PMe₂Ph)₂ | 2065 (s), 2020 (vs), 1995 (m), 1970 (w), 1830 (m, br) | electronicsandbooks.com |

| Ir₄(CO)₁₁(PPh₃) | 2088 (m), 2052 (vs), 2030 (s), 2010 (w), 1855 (m, br) | electronicsandbooks.com |

| Ir₄(CO)₁₀(PPh₃)₂ | 2070 (m), 2028 (vs), 2005 (s), 1980 (w), 1835 (m, br) | electronicsandbooks.com |

Synthesis of Diphosphine Ligand Derivatives of this compound

The reaction of Ir₄(CO)₁₂ with bidentate diphosphine ligands (L-L) leads to the formation of disubstituted compounds of the type Ir₄(CO)₁₀(L-L). Diphosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and bis(diphenylphosphino)methane (B1329430) (dppm) have been successfully incorporated into the tetrairidium cluster.

The reaction with cis-1,2-bis(diphenylphosphino)ethene (dppen) in refluxing tetrahydrofuran (B95107) initially yields Ir₄(CO)₁₀(dppen), which can be further substituted to form Ir₄(CO)₈(dppen)₂. electronicsandbooks.comresearchgate.net The dppe derivative, Ir₄(CO)₁₀(dppe), can be prepared analogously. electronicsandbooks.com The reaction of the anionic cluster [Ir₄(CO)₁₁Br]⁻ with diphosphines also provides a route to these derivatives. researchgate.net

In these complexes, the diphosphine ligand can chelate a single iridium atom or bridge two different metal centers. The stereochemistry of these complexes is often complex, with the possibility of multiple isomers in solution. rsc.org For example, the structure of the diaxial isomer of [Ir₄(CO)₇(µ-CO)₃(Me₂PCH₂CH₂PMe₂)] has been determined by X-ray diffraction, revealing a six-membered ring formed by the chelating diphosphine. rsc.org

Metal-Metal Bond Distances in Substituted this compound Complexes

The substitution of carbonyl ligands with phosphines can influence the metal-metal bond distances within the iridium tetrahedron. In the parent Ir₄(CO)₁₂, all Ir-Ir bonds are equivalent, with an average length of 2.693 Å. In substituted derivatives, the Ir-Ir bonds are no longer equivalent due to the electronic and steric effects of the phosphine ligands and the presence of bridging carbonyls.

For example, in Ir₄(CO)₈(PMe₂Ph)₄, the structure consists of a distorted tetrahedron of iridium atoms. The Ir-Ir bond distances within the basal plane are 2.726(3) Å, 2.737(3) Å, and 2.782(3) Å, while the distances from the basal iridium atoms to the apical iridium atom are 2.734(3) Å, 2.730(3) Å, and 2.727(3) Å. researchgate.net In the anionic cluster [Ir₄(CO)₁₁Br]⁻, the mean Ir-Ir distance is 2.710 Å. researchgate.net

Table 2: Comparison of Ir-Ir Bond Distances in this compound and a Substituted Derivative

| Compound | Average Ir-Ir Bond Distance (Å) | Specific Ir-Ir Bond Distances (Å) | Reference |

| Ir₄(CO)₁₂ | 2.693 | - | |

| Ir₄(CO)₈(PMe₂Ph)₄ | ~2.73 | Basal-Basal: 2.726, 2.737, 2.782; Basal-Apical: 2.734, 2.730, 2.727 | researchgate.net |

| [Ir₄(CO)₁₁Br]⁻ | 2.710 | - | researchgate.net |

Isonitrile Derivatives and their Stereodynamics

The reaction of Ir₄(CO)₁₂ with isonitriles (RNC), such as tert-butyl isocyanide (t-BuNC) and methyl isocyanide (MeNC), in the presence of trimethylamine (B31210) oxide, affords a series of substituted clusters, Ir₄(CO)₁₂₋ₓ(RNC)ₓ (where x = 1-4). researchgate.net Spectroscopic data, including infrared and ¹³C NMR, indicate that most of these derivatives retain the all-terminal ligand structure of the parent cluster, unlike the phosphine-substituted counterparts. researchgate.net

These isonitrile derivatives exhibit dynamic behavior in solution, a phenomenon known as fluxionality. researchgate.net The different types of carbonyl scrambling observed in these and other M₄(CO)₁₂ derivatives can often be explained by a single type of process involving the interconversion of isomers. researchgate.net The study of the stereodynamics of these molecules provides valuable insights into the mechanisms of ligand migration on metal cluster surfaces. psu.edu

Hydridocarbonyl Cluster Anions Derived from this compound

Hydridocarbonyl cluster anions of tetrairidium can be synthesized from this compound. The reaction of [Ir₄(CO)₁₀(μ-(Ph₂P)₂CH₂)] with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or K₂CO₃ in wet dichloromethane (B109758) under a CO atmosphere leads to the formation of the anionic hydride cluster [HIr₄(CO)₉(μ-(Ph₂P)₂CH₂)]⁻. researchgate.net This cluster is notable for an unusually long Ir-H bond distance of 2.08(6) Å. researchgate.net

Another significant hydridocarbonyl cluster anion is [H₂Ir₄(CO)₁₀]²⁻, which has been synthesized and characterized by IR, NMR, and X-ray analyses. researchgate.net Its structure is analogous to that of Co₄(CO)₁₂ and Rh₄(CO)₁₂, with two terminal CO groups being replaced by hydride ligands. researchgate.net A key structural feature is the significant lengthening of the Ir-Ir bonds that are trans to the hydride ligands. researchgate.net The reaction of [HIr₄(CO)₁₁]⁻ with diphenylacetylene (B1204595) can lead to the formation of the vinyl-substituted cluster [Ir₄(CO)₁₁(CPh=CHPh)]⁻. researchgate.net

Cyclic-Dioxycarbene Derivatives

Cyclic-dioxycarbene derivatives of tetrairidium can be synthesized through the reaction of substituted tetrairidium cluster derivatives with oxirane. Novel derivatives with the general formula [Ir₄(CO)₁₁₋ₙ(L)ₙ(COCH₂CH₂O)] have been prepared. For example, the reaction of [Ir₄(CO)₁₁(L)] (where L = P(tBu)₃ or PPh₃) or [Ir₄(CO)₁₀(L-L)] (where L-L = dppm, norbornadiene, or 1,5-cyclooctadiene) with oxirane in the presence of a bromide ion catalyst yields these cyclic-dioxycarbene derivatives. researchgate.netscielo.br

These derivatives have been characterized by elemental analysis, IR, and NMR spectroscopy (¹H, ³¹P{¹H}, ¹³C{¹H}), and in some cases, by X-ray crystallography. researchgate.netscielo.br Structurally, these clusters typically feature three edge-bridging carbonyls on the basal face of the iridium tetrahedron, with the non-carbonyl ligands occupying axial and/or radial positions. researchgate.netscielo.br In solution, these mixed-ligand clusters often exist as a mixture of two or three stereoisomers at low temperatures and exhibit fluxional behavior at room temperature. researchgate.netscielo.br

Catalytic Applications and Mechanistic Insights of Dodecacarbonyltetrairidium

Dodecacarbonyltetrairidium as a Precursor for Catalytically Active Species

This compound is a stable, air-tolerant crystalline solid, which makes it a convenient and reliable source of iridium for catalytic applications. The core of its utility lies in its function as a precursor to generate catalytically active species, often through a process of decarbonylation. When supported on various materials, such as zeolites or metal oxides, Ir₄(CO)₁₂ can be thermally treated to remove some or all of its carbonyl (CO) ligands. This process yields iridium clusters, such as Ir₄ and Ir₆, which possess vacant coordination sites essential for catalytic activity.

These supported, decarbonylated clusters are considered the catalytically active species in several important reactions. For instance, Ir₄(CO)₁₂ sorbed in the cages of zeolite NaY and subsequently decarbonylated has been shown to form Ir₄ and Ir₆ clusters. These nanoclusters are effective catalysts for the hydrogenation of ethene, demonstrating that the intact iridium framework derived from the original precursor is responsible for the catalytic turnover. The ability to generate well-defined, sub-nanometer iridium clusters from Ir₄(CO)₁₂ allows for the study of structure-activity relationships in catalysis, bridging the gap between homogeneous and heterogeneous systems.

Hydrogenation Processes Catalyzed by Iridium Clusters Derived from this compound

Clusters derived from this compound are particularly effective in hydrogenation reactions, where hydrogen is added across double or triple bonds. The multimetallic nature of the iridium clusters can facilitate the activation of H₂ and the substrate, leading to efficient and selective transformations.

The conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons is a reaction of significant industrial interest. Iridium clusters derived from Ir₄(CO)₁₂ have demonstrated notable activity in the hydrogenation of CO. When used in conjunction with a Lewis acid co-catalyst like aluminum chloride (AlCl₃) in a hydrocarbon solvent, Ir₄(CO)₁₂ becomes an exceptionally active precursor.

Under reaction conditions (typically 160-180 °C and 1-2 atm), the Ir₄(CO)₁₂ is converted into new iridium carbonyl complexes that are the true catalytic species. This system effectively converts a CO/H₂ gas mixture into a range of saturated hydrocarbons. The primary products are typically isobutane and propane, with ethane formation being favored at longer contact times. Spectroscopic studies confirm that the integrity of the iridium carbonyl species is crucial; decomposition of these complexes leads to an inactive system.

| Product | Typical Yield (%) | Conditions Favoring Formation |

|---|---|---|

| Isobutane | Major Product | Standard reaction conditions |

| Propane | Major Product | Standard reaction conditions |

| Ethane | Variable | Long contact times |

| Methane | Minor Product | - |

| Other Alkanes (e.g., methylcyclopentane) | Minor Products | - |

Asymmetric hydrogenation, particularly of prochiral ketones to produce chiral alcohols, is a vital transformation in the synthesis of pharmaceuticals and fine chemicals. This field is dominated by catalysts containing a single metal center (such as iridium or ruthenium) coordinated to chiral ligands. These ligands create a chiral environment around the metal, directing the hydrogenation to one face of the ketone and resulting in a high enantiomeric excess of one alcohol enantiomer.

While numerous iridium complexes featuring chiral P,N,N-type or diamine ligands have been developed and show exceptional activity and enantioselectivity (up to 99% ee) for this reaction, the direct use of this compound as a precursor for such catalysts is not extensively documented in the reviewed literature. The generation of the active catalyst for these transformations typically involves the reaction of a chiral ligand with a more labile iridium precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), rather than the robust Ir₄(CO)₁₂ cluster. The challenge lies in controllably substituting the CO ligands on the Ir₄ cluster with complex chiral ligands while maintaining a catalytically active and well-defined chiral structure.

The hydrogenation of olefins is a fundamental chemical reaction. Catalysts derived from Ir₄(CO)₁₂ have been effectively used for this purpose. As mentioned previously, iridium clusters (approximated as Ir₄ and Ir₆) generated from supported Ir₄(CO)₁₂ are catalytically active for the hydrogenation of ethylene (B1197577) (ethene).

In these systems, the zeolite-supported iridium clusters catalyze the addition of H₂ across the C=C double bond of ethylene to produce ethane. The catalytic activity is dependent on the structure and size of the iridium clusters, which can be controlled by the initial loading of the Ir₄(CO)₁₂ precursor and the decarbonylation conditions. Transient spectroscopic studies have provided mechanistic insights, showing that the structure of the active species can reversibly change in response to the reaction atmosphere (the ratio of ethylene to H₂), highlighting the dynamic nature of these cluster catalysts.

Chemoselectivity is a critical challenge in the hydrogenation of molecules with multiple reducible functional groups. A classic example is the hydrogenation of α,β-unsaturated aldehydes like cinnamaldehyde, which contains both a C=C double bond and a C=O carbonyl group. The desired product depends on the specific application and can be cinnamyl alcohol (from C=O reduction), hydrocinnamaldehyde (from C=C reduction), or hydrocinnamyl alcohol (from reduction of both groups).

Iridium-based catalysts can be tailored to achieve high chemoselectivity in such reactions. While direct studies employing Ir₄(CO)₁₂ as the precursor are not prominent, research on related iridium systems provides valuable insights. For example, heterometallic ruthenium-iridium (Ru-Ir) carbonyl clusters have been used as catalyst precursors for the hydrogenation of trans-cinnamaldehyde. rsc.org These clusters can selectively hydrogenate either the C=C or C=O bond depending on the reaction conditions (e.g., hydrogen source and pressure). The selectivity is often governed by the mode of substrate coordination to the metallic cluster. The C=O group, with its lone pair of electrons on the oxygen atom, can interact with Lewis acidic sites on the catalyst or support, favoring its hydrogenation. Conversely, the C=C bond typically coordinates to the metal centers for hydrogenation. Achieving high selectivity requires a delicate balance of electronic and steric factors in the catalyst design.

| Reactant | Product | Bond Hydrogenated | Product Class |

|---|---|---|---|

| Cinnamaldehyde | Hydrocinnamaldehyde | C=C | Saturated Aldehyde |

| Cinnamyl Alcohol | C=O | Unsaturated Alcohol | |

| Hydrocinnamyl Alcohol | C=C and C=O | Saturated Alcohol |

Carbonylation Reactions Mediated by this compound

Carbonylation reactions involve the introduction of a carbon monoxide group into an organic substrate. mdpi.comresearchgate.netunipr.itsemanticscholar.orgmdpi.com this compound and its derivatives are relevant to one of the most significant industrial carbonylation processes: the Cativa process for the production of acetic acid from methanol (B129727). nih.govnih.govresearchgate.net

Another important type of carbonylation is hydroformylation, where an alkene, CO, and H₂ are converted into an aldehyde. wikipedia.orgmdpi.comrsc.org While rhodium-based catalysts are more commonly used for this transformation, iridium complexes have also been studied. The fundamental steps involve the coordination of the alkene and CO to the metal center, followed by hydride migration and reductive elimination of the aldehyde product. The use of Ir₄(CO)₁₂ as a precursor could provide access to iridium cluster-based hydroformylation catalysts, potentially offering different selectivity profiles compared to mononuclear systems.

Hydroformylation Processes

This compound has been identified as a catalyst precursor for hydroformylation, a key industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). tandfonline.commpg.de The reaction is fundamental for the production of plasticizers and surfactants. nih.gov While cobalt and rhodium complexes are more commonly used, iridium catalysts offer unique selectivity and activity under certain conditions. The catalytic cycle for hydroformylation generally involves the coordination of an alkene to a hydrido-metal carbonyl complex, followed by migratory insertion, CO insertion, and finally reductive elimination to yield the aldehyde product. The efficiency and regioselectivity of the process are highly dependent on the ligand environment of the metal center. Research has shown that modifying iridium catalysts with specific ligands, such as phosphines, can significantly influence the outcome of the hydroformylation reaction. For instance, the use of bifunctional "phosphino-phosphonium" ligands with Ir(I) complexes has been shown to effectively catalyze tandem hydroformylation-acetalization reactions. sioc-journal.cn

Table 1: Comparison of Catalyst Systems in Hydroformylation

| Catalyst System | Typical Conditions | Key Advantages |

|---|---|---|

| HCo(CO)₄ | 180°C, 250-300 bar | Low cost, suitable for branched internal alkenes |

| HCo(CO)₃(PR₃) | 180-200°C, 60-70 bar | High selectivity for linear aldehydes |

Fischer-Tropsch Synthesis

The Fischer-Tropsch synthesis (FTS) is a process for producing synthetic liquid fuels and chemicals from synthesis gas. doe.govineratec.de This reaction is a surface polymerization process where CO and H₂ react on the surface of a catalyst to form a wide range of hydrocarbon products. doe.gov The catalysts of choice for FTS are typically based on cobalt and iron due to their high activity and selectivity for long-chain paraffins. berkeley.edustanford.edu While iridium itself is not a conventional FTS catalyst, the study of iridium clusters provides insights into the fundamental steps of C-C bond formation on metal surfaces, which is central to the FTS mechanism. The mechanism of FTS is complex and has been a subject of debate, with early proposals involving the formation of metal carbides or the condensation of enol species. berkeley.edu

Supported Iridium Clusters as Heterogeneous Catalysts

Using this compound as a precursor to create supported iridium clusters offers a way to bridge the gap between homogeneous and heterogeneous catalysis, providing highly dispersed and uniform active sites. elsevierpure.com

Synthesis of Supported Iridium Clusters from this compound Precursors

Supported iridium clusters, such as Ir₄ and Ir₆, can be synthesized by the deposition of Ir₄(CO)₁₂ onto various oxide supports like γ-Al₂O₃, MgO, and zeolites. researchgate.netnih.gov The process typically involves the adsorption of the intact metal carbonyl cluster from a solution onto the support material. Subsequent thermal treatment under controlled atmospheres can be used to remove the carbonyl ligands and generate well-defined, small iridium clusters. researchgate.net The choice of support material is crucial as it can act as a ligand, influencing the electronic properties and reactivity of the iridium cluster. nih.gov For example, electron-donating supports like MgO can increase the electron density on the iridium cluster, which can affect its catalytic performance. nih.govresearchgate.net

Reactivity of Supported Clusters Including Ligand Modification and Removal

The reactivity of supported iridium clusters is a key aspect of their catalytic function. The carbonyl ligands present in the precursor, Ir₄(CO)₁₂, are often unreactive and can act as inhibitors in catalytic reactions. researchgate.net Therefore, their partial or complete removal is often necessary to create vacant coordination sites for substrate activation. This can be achieved through thermal treatment. researchgate.net

Ligand modification is another strategy to tune the catalytic properties of supported iridium clusters. This involves replacing the original carbonyl ligands with other ligands, such as phosphines. The solution-phase dynamics of ligand substitution in Ir₄(CO)₁₂ have been studied, providing a basis for understanding these processes on a support. acs.org The support itself can be considered a macro-ligand, and its interaction with the metal cluster significantly impacts reactivity. researchgate.netnih.gov

Oxidative Fragmentation and Metal Aggregation on Supports

Supported iridium clusters can undergo structural changes under reaction conditions, including oxidative fragmentation and metal aggregation. Oxidative fragmentation involves the breakup of the metal cluster into smaller species, potentially even single atoms, upon interaction with oxidizing agents or certain supports. researchgate.net Conversely, metal aggregation is the process where smaller clusters or individual atoms migrate on the support surface and coalesce into larger particles. researchgate.netresearchgate.net

The stability of the supported clusters against aggregation is a critical factor for maintaining catalytic activity and is influenced by the strength of the metal-support interaction. researchgate.net Stronger interactions, often observed with electron-donating supports like MgO, can help to stabilize the clusters and prevent aggregation. researchgate.net The choice of support can thus be used to control the nuclearity and stability of the active catalytic species. researchgate.net

Table 2: Influence of Support on Iridium Species

| Support | Support Property | Effect on Iridium |

|---|---|---|

| SiO₂ | Weak electron-donor | Aggregation into nanoparticles |

| γ-Al₂O₃ | Moderate electron-donor | Aggregation into clusters |

Mechanistic Elucidation of this compound Catalyzed Reactions

Understanding the reaction mechanisms of this compound-catalyzed reactions is essential for the rational design of improved catalysts. danlehnherr.com The robust tetrahedral Ir₄ core of the cluster is often retained during reactions, which allows for systematic studies of its catalytic behavior.

Mechanistic investigations often involve a combination of kinetic studies, in-situ spectroscopy, and computational modeling. For supported iridium clusters derived from Ir₄(CO)₁₂, techniques like Extended X-ray Absorption Fine Structure (EXAFS) and infrared spectroscopy are invaluable for characterizing the structure of the active species under working conditions. nih.gov

Transient Spectroscopic Studies of Active Species

The elucidation of catalytic mechanisms necessitates the characterization of transient or short-lived intermediate species that are formed during the reaction cycle. Time-resolved and in situ spectroscopic techniques are invaluable tools for observing these ephemeral species under operando conditions, providing a window into the catalyst's structure-activity relationships.

For catalysts derived from this compound, transient spectroscopic studies have revealed a dynamic interplay between iridium clusters and single-atom species. For instance, in the hydrogenation of ethylene, it has been observed that the active species can reversibly switch from Ir₄ clusters to single iridium-atom complexes. This transformation is influenced by the reaction conditions and the nature of the support material.

Operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) coupled with mass spectrometry is a powerful combination to monitor the state of the catalyst and the evolution of reactants and products simultaneously. In studies of iridium-based catalysts, DRIFTS can track the vibrational frequencies of carbonyl ligands, which are sensitive to the electronic and geometric structure of the iridium centers. Changes in the CO stretching bands can indicate the fragmentation or aggregation of iridium clusters, as well as the adsorption of reactant molecules. While specific transient spectroscopic data for this compound in a full catalytic cycle remains a subject of ongoing research, the application of these advanced techniques is fundamental to unraveling the complex mechanistic details of iridium-catalyzed reactions.

Role of Cluster Size and Support in Catalytic Properties

The catalytic performance of iridium clusters derived from this compound is profoundly influenced by both the size of the metal cluster and the chemical nature of the support material. These two factors dictate the electronic properties, geometric structure, and ultimately the reactivity of the active sites.

Effect of Cluster Size: The nuclearity of the iridium cluster plays a critical role in its catalytic activity and selectivity. For instance, smaller clusters like Ir₄ and Ir₆, which can be synthesized from this compound, exhibit distinct catalytic behaviors compared to larger iridium nanoparticles. The high degree of dispersion and the unique electronic structure of these small clusters can lead to enhanced activity in various reactions, including hydrogenation and reforming. Research has shown that the collaborative action of iridium atoms within a cluster can lead to higher catalytic activity compared to mononuclear iridium complexes.

The interplay between cluster size and the support material is a key area of investigation for optimizing the catalytic performance of systems derived from this compound.

Below is an interactive data table summarizing the influence of support on the catalytic activity of Ir₄ clusters for propene hydrogenation.

Analytical Methodologies Utilizing Dodecacarbonyltetrairidium

Photochemical Vapor Generation (PVG) for Iridium Determination

Photochemical vapor generation (PVG) has emerged as a highly efficient sample introduction method for the determination of iridium at trace and ultra-trace levels, particularly when coupled with inductively coupled plasma mass spectrometry (ICP-MS). acs.orgnih.govnih.gov This technique involves the UV irradiation of an aqueous sample containing iridium in a reaction medium, typically a low-molecular-weight carboxylic acid like formic acid. nih.gov The irradiation process generates highly reducing radical species which then react with iridium to form volatile compounds, presumed to be species like iridium tetracarbonyl hydride (Ir(CO)₄H), Ir₂(CO)₈, or Ir₄(CO)₁₂. nih.gov These volatile iridium species are then transported to the ICP-MS for sensitive detection. acs.orgnih.gov

Optimization of PVG Parameters

The efficiency of the PVG process for iridium determination is critically dependent on several key parameters, including the composition of the reaction medium, the presence of sensitizers, and the irradiation time. acs.orgnih.gov

Reaction Medium: Formic acid (HCOOH) is a commonly used reaction medium for the PVG of iridium. nih.gov The concentration of formic acid significantly influences the efficiency of the process. While the reaction can proceed in a pure HCOOH medium, the efficiency can be greatly enhanced by optimizing its concentration and by the addition of other reagents. nih.gov Studies have shown that a broad range of HCOOH concentrations, from 0.1 to 8 M, can be effective, with a slight peak in performance often observed at a specific concentration within this range. nih.gov

Sensitizers: The addition of metal ions as sensitizers can dramatically improve the PVG yield. acs.orgnih.gov Cobalt (Co²⁺) and Cadmium (Cd²⁺) ions, in particular, have been identified as effective sensitizers. acs.orgnih.gov For instance, a combination of 10 mg L⁻¹ Co²⁺ and 25 mg L⁻¹ Cd²⁺ has been shown to significantly enhance the generation of volatile iridium species. acs.orgnih.gov While other ions like Cu²⁺ have also been noted to have a positive effect, the combination of Co²⁺ and Cd²⁺ has been found to be particularly effective for achieving high PVG efficiency. nih.gov

Irradiation Time: The duration of UV irradiation is another crucial parameter. It is inversely proportional to the flow rate of the sample through the photoreactor. nih.gov An irradiation time of around 29 seconds has been found to be optimal in certain experimental setups, providing a balance between efficient vapor generation and sample throughput. acs.orgnih.gov

The table below summarizes the optimized parameters for a highly efficient PVG-ICP-MS method for iridium determination. acs.orgnih.gov

| Parameter | Optimized Value |

| Reaction Medium | 4 M Formic Acid |

| Sensitizers | 10 mg L⁻¹ Co²⁺ and 25 mg L⁻¹ Cd²⁺ |

| Irradiation Time | 29 s |

This interactive table provides a summary of optimized conditions for the photochemical vapor generation of iridium.

Application in Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

The coupling of PVG with ICP-MS provides a powerful analytical tool for the ultra-trace determination of iridium. acs.orgnih.govnih.gov ICP-MS is a highly sensitive elemental analysis technique that uses an inductively coupled plasma to ionize a sample, followed by mass spectrometric detection of the ions. nih.govwikipedia.org The high efficiency of PVG in converting iridium into a volatile form, combined with the low detection limits of ICP-MS, allows for the determination of iridium at picogram per liter (pg L⁻¹) levels. acs.orgnih.govnih.gov

This methodology has demonstrated excellent performance, with detection limits ranging from 3 to 6 pg L⁻¹, which is more than an order of magnitude better than conventional pneumatic nebulization ICP-MS. acs.org The method also exhibits high repeatability, with a relative standard deviation of 1.0% for a 50 ng L⁻¹ iridium standard. acs.orgnih.gov Furthermore, the accuracy of the PVG-ICP-MS method has been successfully validated by analyzing certified reference materials, such as NIST SRM 2556 (Used Auto Catalyst). acs.orgnih.gov Practical applications have been demonstrated through the direct analysis of various water samples, including spring, river, lake, and seawater, with excellent spike recoveries. acs.orgnih.gov

Electrochemical Sensor Applications of Dodecacarbonyltetrairidium

This compound and related iridium carbonyl clusters are also utilized in the development of electrochemical sensors, particularly for the detection of carbon monoxide (CO). These sensors leverage the electrochemical properties of the iridium complex to generate a measurable signal in the presence of the target analyte.

Carbon Monoxide Detection using this compound-based Sensors

Electrochemical sensors based on this compound have shown significant promise for the sensitive and selective detection of carbon monoxide. The principle of operation involves the electrochemical oxidation of CO on an electrode surface modified with the iridium compound. The resulting anodic current is directly proportional to the concentration of CO.

These sensors have demonstrated a linear response to CO concentrations over a specific range and exhibit low detection limits, making them suitable for environmental monitoring and industrial safety applications. For example, a sensor utilizing an iridium-based compound has shown a linear response to CO in the 0-100 ppm range with a detection limit as low as 5 ppb. The high sensitivity and selectivity of these sensors are attributed to the strong binding and activation of CO molecules on the iridium centers of the cluster.

The development of such sensors often involves the incorporation of the iridium complex into a suitable matrix, such as carbon nanotubes, to enhance the electrode's conductivity and surface area, thereby improving sensor performance. nih.gov

Future Research Directions and Emerging Paradigms for Dodecacarbonyltetrairidium Chemistry

Advanced Materials Synthesis from Dodecacarbonyltetrairidium Precursors

This compound serves as a valuable precursor for the synthesis of advanced materials, particularly well-defined supported metal clusters. researchgate.net The synthesis of these materials often involves the adsorption of the intact Ir₄(CO)₁₂ cluster onto a support material, followed by controlled treatment to generate catalytically active species. researchgate.net

One of the primary challenges and areas of future focus is achieving precise control over the size and structure of the resulting iridium nanoparticles. researchgate.net Research has demonstrated that the tetrahedral Ir₄ framework can be deposited from organometallic precursors like this compound. researchgate.net These supported clusters, such as Ir₄ and Ir₆, are of significant interest due to their distinct catalytic properties compared to larger iridium particles. researchgate.net

Future research will likely concentrate on the following:

Support Material Influence: Investigating a wider range of support materials beyond traditional metal oxides to tune the electronic properties and stability of the iridium clusters. researchgate.net The support itself can act as a ligand, influencing the catalytic performance. researchgate.net

Controlled Ligand Removal: Developing more refined methods for the removal of the original carbonyl ligands, which can act as reaction inhibitors. researchgate.net This is crucial for unlocking the full catalytic potential of the supported clusters.

In-situ Characterization: Employing advanced spectroscopic and microscopic techniques to monitor the formation and transformation of iridium clusters on the support surface in real-time under reaction conditions. This will provide deeper insights into the structure-activity relationships. researchgate.net

Bimetallic and Multimetallic Materials: Utilizing this compound as a building block for the synthesis of more complex bimetallic and multimetallic nanoparticles with tailored catalytic functionalities.

| Precursor | Support Material | Resulting Material | Key Characteristics |

| This compound (Ir₄(CO)₁₂) | Metal Oxides (e.g., MgO) | Supported Ir₄ clusters | Distinct catalytic properties from bulk iridium. researchgate.net |

| Single-iridium-atom complexes | Various supports | Supported Ir₄ and Ir₆ clusters | Formed by controlled treatment on the support. researchgate.net |

Exploration of Novel Ligand Architectures for this compound Derivatives

The reactivity of this compound can be significantly altered by the substitution of its carbonyl ligands with other functionalities. The direct synthesis of mono- and disubstituted phosphorus ligand derivatives has been an area of interest. researchgate.net Future research will delve into the synthesis and characterization of Ir₄(CO)₁₂ derivatives with a broader array of novel ligand architectures.

Key areas for exploration include:

Chiral Ligands: The introduction of chiral ligands to the iridium cluster could lead to the development of highly enantioselective catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals.

Redox-Active Ligands: Incorporating ligands with redox activity could enable new catalytic cycles and facilitate multi-electron transfer processes, potentially leading to novel reactivity.

Bulky Ligands: The use of sterically demanding ligands can be used to control the coordination environment around the iridium cluster, influencing substrate selectivity and preventing cluster aggregation.

Bridging Ligands: Designing ligands capable of bridging multiple iridium atoms within the cluster or even linking different Ir₄ clusters together could lead to new materials with unique structural and electronic properties.

The reaction of this compound with 1,5-cyclooctadiene, for instance, leads to the formation of organoiridium cluster compounds such as Ir₄(CO)₅(C₈H₁₂)₂(C₈H₁₀), demonstrating the potential for creating complex ligand architectures. acs.org

| Ligand Type | Potential Application | Research Focus |

| Phosphorus Ligands | Modified catalytic activity | Synthesis of mono- and disubstituted derivatives. researchgate.net |